![molecular formula C16H20FN3O2S B136858 N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide CAS No. 953776-62-0](/img/structure/B136858.png)

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide is a chemical compound that falls within the category of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, which can provide insights into the general class of these compounds.

Synthesis Analysis

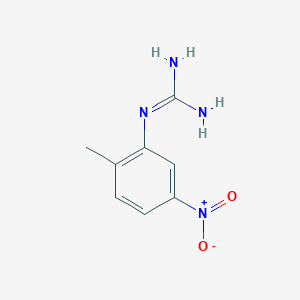

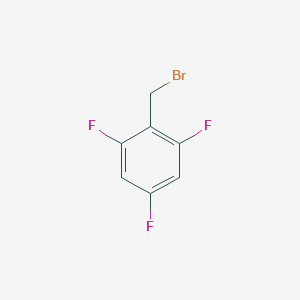

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was achieved using 4-nitrobenzenesulfonyl guanidine as a starting material and condensing it with ethyl acetoacetate. This process resulted in moderate yields and was part of a four-step synthesis route . Such synthetic routes are crucial for the development of precursors in radiolabeling chemistry, particularly for positron emission tomography (PET) tracers.

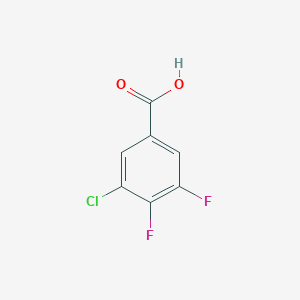

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group, which can form various interactions with biological targets. For example, molecular modeling studies have shown that the sulfonamide -NH- group can form hydrogen bonds with specific amino acid residues within enzyme active sites, as seen in the binding of sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) . The crystal structure analysis of human PNMT in complex with a sulfonamide revealed that the sulfonamide oxygens are crucial for interaction with the enzyme, rather than the sulfonamide -NH- .

Chemical Reactions Analysis

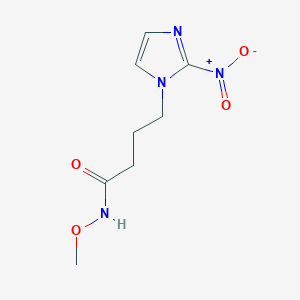

Sulfonamide derivatives can undergo various chemical reactions, which are often explored to enhance their biological activity or to modify their physicochemical properties. For instance, the replacement of the sulfonamide -NH- with a methylene group was hypothesized to retain potency while increasing lipophilicity, which could potentially improve the ability of the compounds to cross the blood-brain barrier . Such modifications are important in the development of more effective and selective inhibitors for enzymes like PNMT.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as lipophilicity and potency, are critical factors in their effectiveness as drugs. The comparison of sulfonamides with their isosteric sulfones showed that while sulfones are more lipophilic, they tend to be less potent than their corresponding sulfonamides . These properties are essential considerations in drug design, as they influence the drug's distribution, metabolism, and interaction with biological targets.

科学的研究の応用

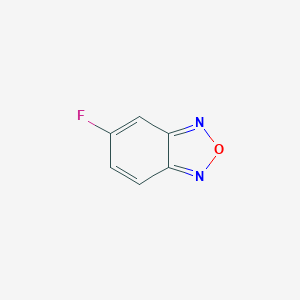

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which share structural similarities with the compound due to the presence of fluorinated moieties, are widely used in industrial and commercial applications. The environmental fate and degradation of these chemicals, particularly their microbial degradation, are critical areas of research. Studies have explored the biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, providing insights into microbial degradation pathways, half-lives, and the potential for defluorination (Jinxia Liu & Sandra Mejia Avendaño, 2013).

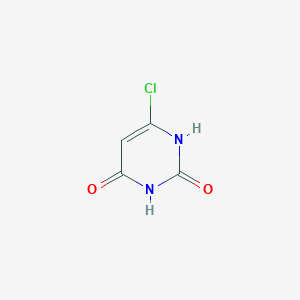

Chemistry of Fluorinated Pyrimidines

Fluorinated pyrimidines, closely related to the pyrimidinyl part of the compound, play a significant role in cancer treatment. The synthesis, including the incorporation of radioactive and stable isotopes, and the use of fluorinated pyrimidines (FPs) in treating cancer highlight the importance of understanding the molecular interactions and mechanisms underlying their biological effects. These insights are crucial for the development of more precise cancer therapies in the era of personalized medicine (W. Gmeiner, 2020).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes including metal ions, anions, and neutral molecules, represents another application area. These chemosensors' high selectivity and sensitivity for various analytes demonstrate the potential for utilizing similar complex molecules in environmental monitoring, healthcare, and chemical analysis (P. Roy, 2021).

Synthesis and Application of Complex Molecules

Research into the synthesis of complex molecules such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, underscores the importance of developing efficient, cost-effective synthesis methods for complex organic compounds. These studies not only provide insights into chemical synthesis but also highlight the broader implications for pharmaceutical manufacturing and development (Yanan Qiu et al., 2009).

特性

IUPAC Name |

N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTXNOOWMMDDLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609722 |

Source

|

| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide | |

CAS RN |

953776-62-0 |

Source

|

| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)